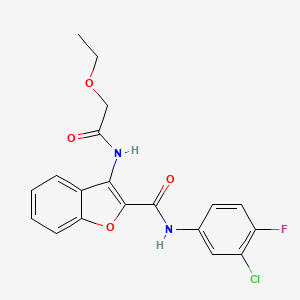

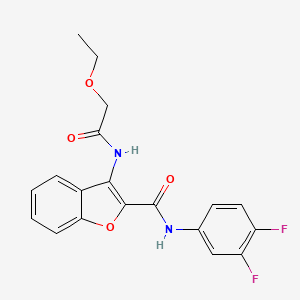

![molecular formula C22H23FN2O2 B6508055 6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 850190-47-5](/img/structure/B6508055.png)

6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one” is a chemical compound with the empirical formula C16H20N2O3 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of this compound is a complex process that involves multiple steps. Unfortunately, the exact details of the synthesis process are not available in the retrieved resources .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. The compound has a chromen-2-one core structure, with an ethyl group at the 6-position and a piperazin-1-ylmethyl group at the 4-position .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 511.5±50.0 °C at 760 mmHg, and a flash point of 263.1±30.1 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .科学研究应用

6E4FPC has been studied for its potential applications in the field of medicinal chemistry. This compound has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, 6E4FPC has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 6E4FPC has been reported to have a favorable safety profile with minimal adverse effects.

作用机制

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and adenosine regulation .

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption in adenosine regulation. This can potentially affect various cellular processes that rely on these biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of ENTs

实验室实验的优点和局限性

One of the major advantages of using 6E4FPC in laboratory experiments is its ability to inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB). This makes 6E4FPC a useful tool for studying the role of these enzymes in inflammation and apoptosis. In addition, 6E4FPC has been found to have a favorable safety profile with minimal adverse effects. However, one limitation of using 6E4FPC in laboratory experiments is its relatively low solubility in aqueous solutions. This can make it difficult to accurately measure the concentration of 6E4FPC in a given solution.

未来方向

The potential applications of 6E4FPC in the field of medicinal chemistry are still being explored and there are many future directions for research. One potential area of research is to further investigate the potential anti-inflammatory, antioxidant, and anti-cancer effects of 6E4FPC. In addition, further studies are needed to understand the exact mechanism of action of 6E4FPC and to determine its efficacy in treating various diseases. Finally, further research is needed to improve the solubility of 6E4FPC in aqueous solutions and to develop new synthesis methods for producing 6E4FPC in higher yields.

合成方法

6E4FPC can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4-(2-fluorophenyl)piperazine with ethyl chloroformate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 6E4FPC in yields of up to 90%. Other methods of synthesis include the reaction of 4-(2-fluorophenyl)piperazine with ethyl bromoacetate, or the reaction of 4-(2-fluorophenyl)piperazine with ethyl chloroacetate in the presence of an acid catalyst.

属性

IUPAC Name |

6-ethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c1-2-16-7-8-21-18(13-16)17(14-22(26)27-21)15-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23/h3-8,13-14H,2,9-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOJDFIBFFJVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

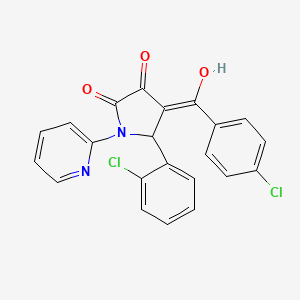

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6507984.png)

![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B6507988.png)

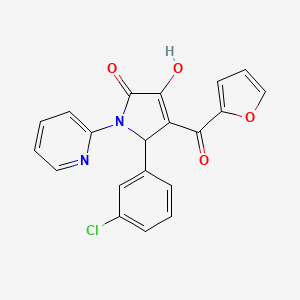

![3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507990.png)

![1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B6508015.png)

![4-benzoyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6508019.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508035.png)

![2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508039.png)

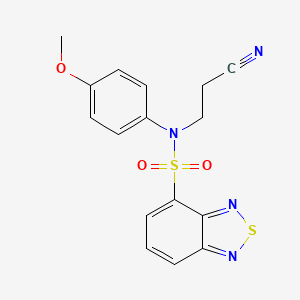

![2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6508061.png)

![3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508072.png)